molecular formula C20H24N2O3S B15039417 2-(butanoylamino)-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-(butanoylamino)-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B15039417
M. Wt: 372.5 g/mol
InChI Key: JBTOAXNFUVYRJN-UHFFFAOYSA-N
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Description

2-BUTANAMIDO-N-(4-METHOXYPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines elements of butanamide, methoxyphenyl, and tetrahydrobenzothiophene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BUTANAMIDO-N-(4-METHOXYPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for mass production. This includes the use of continuous flow reactors, automated control systems, and advanced purification techniques to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-BUTANAMIDO-N-(4-METHOXYPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction could produce various alcohols or amines .

Scientific Research Applications

2-BUTANAMIDO-N-(4-METHOXYPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways and developing new drugs.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new pharmaceuticals targeting specific diseases.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-BUTANAMIDO-N-(4-METHOXYPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other butanamide derivatives and tetrahydrobenzothiophene analogs. These compounds share structural similarities but may differ in their functional groups or overall molecular architecture.

Uniqueness

What sets 2-BUTANAMIDO-N-(4-METHOXYPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C20H24N2O3S

Molecular Weight

372.5 g/mol

IUPAC Name

2-(butanoylamino)-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C20H24N2O3S/c1-3-6-17(23)22-20-18(15-7-4-5-8-16(15)26-20)19(24)21-13-9-11-14(25-2)12-10-13/h9-12H,3-8H2,1-2H3,(H,21,24)(H,22,23)

InChI Key

JBTOAXNFUVYRJN-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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